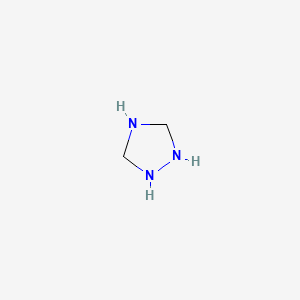

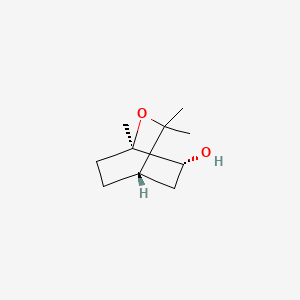

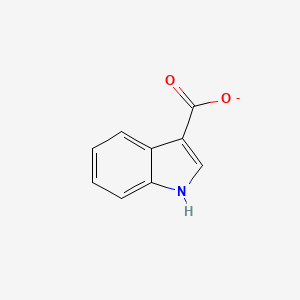

![molecular formula C19H22O2 B1236690 2-メトキシ-4-プロプ-2-エニルフェノール; [(E)-プロプ-1-エニル]ベンゼン CAS No. 8007-80-5](/img/structure/B1236690.png)

2-メトキシ-4-プロプ-2-エニルフェノール; [(E)-プロプ-1-エニル]ベンゼン

概要

説明

Cassia oil is extracted from the bark of the Cinnamomum cassia plant. It is a warm and spicy essential oil with a sweet, cinnamon-like aroma . Although its scent and chemical makeup is similar to Cinnamon Bark oil, Cassia essential oil stands out on its own . It is used in baking, beverages, massages, personal aroma, cleaning, and diffusing . Cassia oil is known for its warm, spicy aroma, similar to cinnamon. It’s commonly used in aromatherapy and has a diverse range of applications .

Synthesis Analysis

Cassia oil is derived by steam distillation of the cassia bark, leaves, and twigs . Cassia is similar to true cinnamon (sometimes called Ceylon cinnamon) and mimics some cinnamon benefits and uses . They’re from the same botanical family, and they both have a spicy, warm aroma — but cassia bark oil is sweeter than cinnamon .

Molecular Structure Analysis

The main components of Cassia oil are benzaldehyde, chavicol, cinnamic aldehyde, cinnamyl acetate, and linalool . These components contribute to the oil’s distinctive aroma and therapeutic properties .

Chemical Reactions Analysis

The concentrations of the main aldehydes differed in different parts of the plant and were affected by the extent of thinning . The influence on cinnamaldehyde in the bark was minor, but was much greater in the branches and leaves .

Physical and Chemical Properties Analysis

Cassia oil’s main chemical components are cinnamaldehyde, cinnamyl acetate, cinnamic acid, and coumarin, each contributing to the oil’s distinctive aroma and therapeutic properties .

科学的研究の応用

抗酸化作用

カシア油は、顕著な抗酸化作用を示します。 これは、フリーラジカルを捕捉し、酸化ストレスから保護するために使用されます。酸化ストレスは、がんや心臓病などの慢性疾患につながる可能性があります 。このオイルの抗酸化作用は、その化学成分によるものであり、体内にある有害なフリーラジカルを中和することができます。

抗菌および抗微生物活性

このオイルは、抗菌および抗微生物活性を有することが示されています。これは、さまざまな病原性細菌に対して効果的であり、感染症の予防と治療に使用することができます。 研究では、Klebsiella pneumoniaeなどの生物に対する有効性が実証されており、抗菌治療における使用の可能性が示唆されています .

抗がん活性

研究によると、カシア油は抗がん作用を有することが示されています。これは、肺腺がんを含むさまざまな癌細胞株に対して試験されており、細胞増殖を阻害する可能性が示されています。 これは、抗がん療法の開発における潜在的な用途を示唆しています .

抗炎症および鎮痛効果

カシア油は、抗炎症および鎮痛効果で知られています。これは、関節炎などの状態における痛みを軽減し、炎症を抑えるために使用することができます。 このオイルの成分は、炎症経路に干渉し、症状を軽減します .

抗糖尿病および抗肥満効果

研究によると、カシア油は糖尿病や肥満の管理に役立つ可能性があります。これは、代謝経路に影響を与え、血糖値を調節するのに役立ちます。これは、糖尿病の管理に不可欠です。 さらに、体脂肪の蓄積を防ぎ、体重管理を支援する可能性があります .

抗ウイルス性

このオイルの抗ウイルス性により、ウイルス感染症の治療に役立つ可能性があります。 これは、ウイルスの複製を阻害することができ、インフルエンザや風邪などの状態を管理するための自然な代替手段を提供します .

消化器の健康

カシア油は、健康な腸内細菌叢を促進し、消化を助けることで、消化器の健康をサポートします。 その主要成分であるシンナムアルデヒドは、健康な腸と大腸の細胞をサポートし、毒素や炎症が消化器の問題を引き起こすのを防ぎます .

神経保護および免疫調節効果

最後に、カシア油は、神経保護および免疫調節効果を有します。これは、神経細胞を損傷から保護し、認知機能をサポートすることができます。 さらに、免疫システムを調節し、免疫成分を持つ状態に有益な影響を与える可能性があります .

作用機序

Safety and Hazards

将来の方向性

The global cassia essential oil market is being aided by the growth of the essential oil market, which reached a volume of 223.72 thousand metric tons in 2023 and expected to grow at a CAGR of 8% in the forecast period of 2024-2032 . The rising demand for essential oils is the primary factor driving the growth of the cassia essential oil industry .

特性

IUPAC Name |

2-methoxy-4-prop-2-enylphenol;[(E)-prop-1-enyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2.C9H10/c1-3-4-8-5-6-9(11)10(7-8)12-2;1-2-6-9-7-4-3-5-8-9/h3,5-7,11H,1,4H2,2H3;2-8H,1H3/b;6-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKTRXPUEIZZFGE-RPPWHJSFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC1=CC=CC=C1.COC1=C(C=CC(=C1)CC=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C1=CC=CC=C1.COC1=C(C=CC(=C1)CC=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Yellow or brown liquid; Darkened and thickened by exposure to air; [Merck Index] Yellow to yellow-brown oily liquid with a sweet woody odor; [Good Scents MSDS] | |

| Record name | Cassia oil | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cassia oil | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13035 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

1 volume in 3 volumes of 70% ethanol at 20 °C (Cassia oil); 1 volume in 2 volumes of 70% ethanol at 20 °C (Cinnamon leaf oil); 1 volume in at least 3 volumes of 70% ethanol (Cinnamon bark oil), Slightly soluble in water | |

| Record name | OIL OF CINNAMON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1936 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.052-1.070 at 20/20 °C (Cassia oil); 1.037-1.053 at 20/20 °C (Cinnamon leaf oil); 1.010-1.030 at 25/25 °C (Cinnamon bark oil) | |

| Record name | OIL OF CINNAMON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1936 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

8007-80-5 | |

| Record name | Cassia oil | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Oils, cassia | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.785 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OIL OF CINNAMON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1936 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

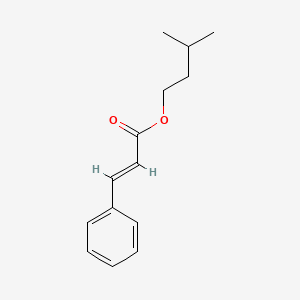

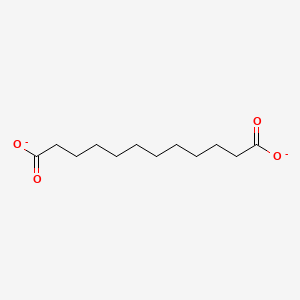

![H2[(OH)2B(mu-OO)2B(OH)2]](/img/structure/B1236615.png)

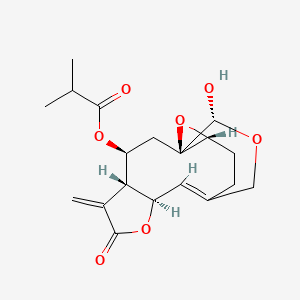

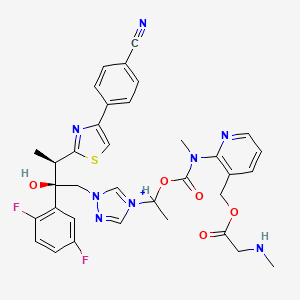

![3-[7-(3,4-dimethoxyphenyl)-8-imino-7H-benzo[7,8]chromeno[2,3-d]pyrimidin-9(8H)-yl]propan-1-ol](/img/structure/B1236621.png)

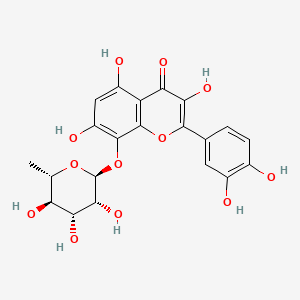

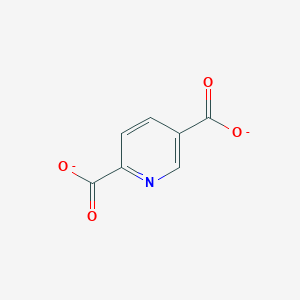

![N-[bis(methylthio)methylideneamino]-4-hydroxybenzamide](/img/structure/B1236623.png)